molecular formula C16H14ClN5O2S B3002463 (E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide CAS No. 1825990-18-8

(E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide

Cat. No.: B3002463
CAS No.: 1825990-18-8
M. Wt: 375.83
InChI Key: ICGVHIYGIMQFMO-UHFFFAOYSA-N
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Description

(E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chlorophenyl group, a pyrimidinylpyrazolyl group, and an ethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the pyrimidine ring: The pyrazole intermediate is then reacted with a pyrimidine derivative, often through a nucleophilic substitution reaction.

    Chlorophenyl group attachment: The chlorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the ethenesulfonamide moiety: The final step involves the reaction of the intermediate with an appropriate sulfonamide reagent under basic conditions to form the ethenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for various industrial processes and products.

Mechanism of Action

The mechanism of action of (E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

(E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide is unique due to its complex structure, which combines a chlorophenyl group, a pyrimidinylpyrazolyl group, and an ethenesulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from simpler sulfonamides.

Properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S/c1-12-11-15(22(20-12)16-18-8-4-9-19-16)21-25(23,24)10-7-13-5-2-3-6-14(13)17/h2-11,21H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGVHIYGIMQFMO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C=CC2=CC=CC=C2Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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